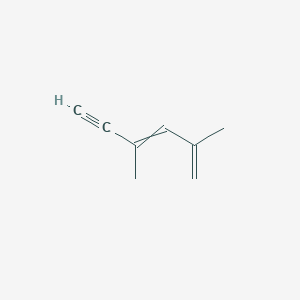![molecular formula C5H6ClNOS B14595148 [(2-Cyanoethyl)sulfanyl]acetyl chloride CAS No. 61404-34-0](/img/structure/B14595148.png)
[(2-Cyanoethyl)sulfanyl]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Cyanoethyl)sulfanyl]acetyl chloride is an organic compound that features both a cyano group and a sulfanyl group attached to an acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)sulfanyl]acetyl chloride typically involves the reaction of 2-cyanoethyl mercaptan with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
CH3COCl+HSCH2CH2CN→CH3COSCH2CH2CN+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Cyanoethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
[(2-Cyanoethyl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of [(2-Cyanoethyl)sulfanyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles to form acylated products. The sulfanyl group can participate in redox reactions, and the cyano group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride: Lacks the cyano and sulfanyl groups, making it less versatile in certain synthetic applications.
(2-Cyanoethyl)sulfanyl Acetate: Contains an ester group instead of an acetyl chloride group, leading to different reactivity and applications.
(2-Cyanoethyl)sulfanyl Acetamide:
Uniqueness
[(2-Cyanoethyl)sulfanyl]acetyl chloride is unique due to the presence of both a cyano group and a sulfanyl group attached to an acetyl chloride moiety. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Numéro CAS |
61404-34-0 |
|---|---|
Formule moléculaire |
C5H6ClNOS |
Poids moléculaire |
163.63 g/mol |
Nom IUPAC |
2-(2-cyanoethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C5H6ClNOS/c6-5(8)4-9-3-1-2-7/h1,3-4H2 |
Clé InChI |
BNOITJKIBFECAY-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


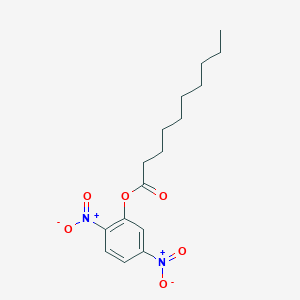
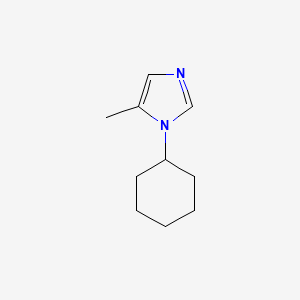
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
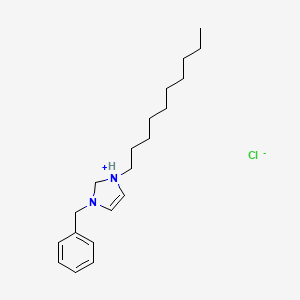
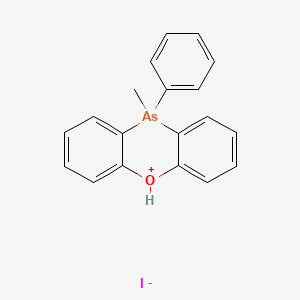
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
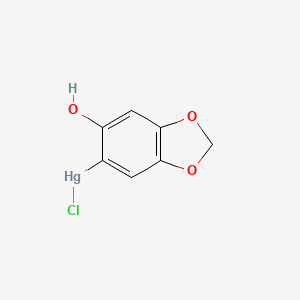
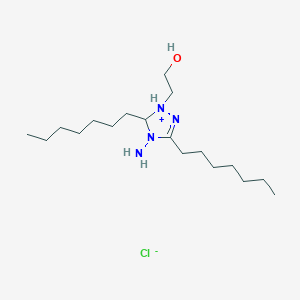
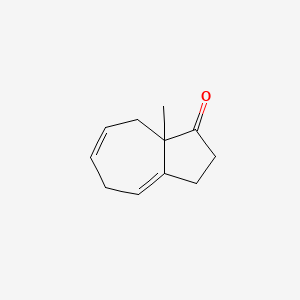
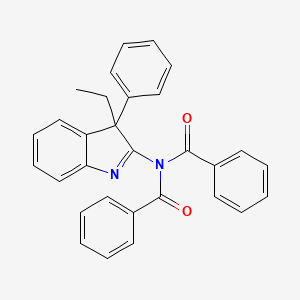

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
